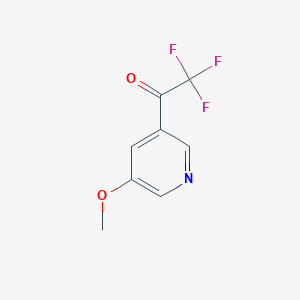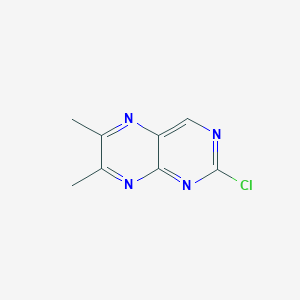
2-Chloro-6,7-dimethylpteridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6,7-dimethylpteridine is a heterocyclic compound belonging to the pteridine family Pteridines are nitrogen-containing aromatic compounds that play significant roles in various biological processes The structure of this compound consists of a pteridine ring substituted with chlorine at the 2-position and methyl groups at the 6 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6,7-dimethylpteridine typically involves multi-step organic reactions. One common method starts with the nitration of a suitable precursor, followed by reduction to form an amine. Subsequent chlorination and methylation steps yield the desired compound. The reaction conditions often involve the use of strong acids, reducing agents, and chlorinating agents under controlled temperatures and pressures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6,7-dimethylpteridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted pteridines, which can have different functional groups attached to the pteridine ring, enhancing their chemical and biological properties.
Scientific Research Applications
2-Chloro-6,7-dimethylpteridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dimethylpteridine involves its interaction with specific molecular targets. The chlorine and methyl groups on the pteridine ring influence its binding affinity and selectivity towards enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This mechanism is crucial in its potential therapeutic applications, where it can modulate biological pathways involved in disease processes.
Comparison with Similar Compounds
2,4-Diamino-6,7-dimethylpteridine: A derivative with amino groups at the 2 and 4 positions.
6,7-Dimethylpteridine: A simpler compound without the chlorine substitution.
2-Chloro-4,6,7-trimethylpteridine: A more substituted derivative with an additional methyl group.
Uniqueness: 2-Chloro-6,7-dimethylpteridine is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. The chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the methyl groups increase its lipophilicity, potentially improving its bioavailability in medicinal applications.
Properties
Molecular Formula |
C8H7ClN4 |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
2-chloro-6,7-dimethylpteridine |
InChI |
InChI=1S/C8H7ClN4/c1-4-5(2)12-7-6(11-4)3-10-8(9)13-7/h3H,1-2H3 |
InChI Key |
CTNCAAVLJSLUMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CN=C(N=C2N=C1C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


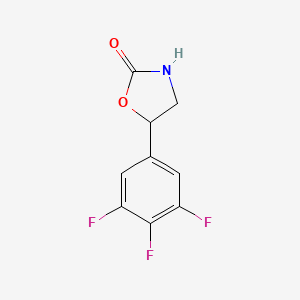
![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol](/img/structure/B13599458.png)
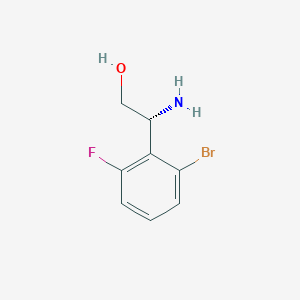

![2-(Benzo[b]thiophen-3-yl)acetaldehyde](/img/structure/B13599466.png)

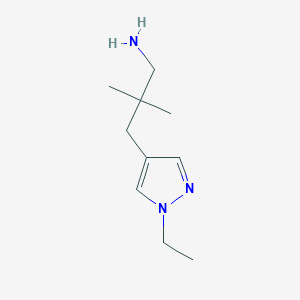
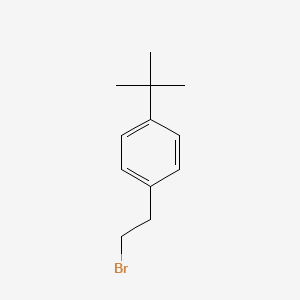
![1-[1-(4-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13599479.png)

![[3-(methoxymethyl)cyclobutyl]urea,Mixtureofdiastereomers](/img/structure/B13599506.png)
![5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13599513.png)
![5-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13599518.png)
